![molecular formula C24H19N3O5S B180381 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea CAS No. 198649-72-8](/img/structure/B180381.png)
1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea, also known as MOC-31, is a monoclonal antibody that targets Ep-CAM (Epithelial Cell Adhesion Molecule). Ep-CAM is a transmembrane glycoprotein that is overexpressed in various types of cancers, including breast, colon, lung, and ovarian cancer. MOC-31 has been extensively studied for its potential use in cancer diagnosis and treatment.
Mécanisme D'action
1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea binds to Ep-CAM on the surface of cancer cells, which can lead to various downstream effects. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea can induce antibody-dependent cellular cytotoxicity (ADCC), which is the process by which immune cells recognize and kill cancer cells that are coated with antibodies. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea can also block Ep-CAM signaling pathways, which can inhibit cancer cell growth and survival.
Effets Biochimiques Et Physiologiques
1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea has been shown to have various biochemical and physiological effects on cancer cells. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea can induce apoptosis (programmed cell death) in Ep-CAM-positive cancer cells. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea can also inhibit cancer cell migration and invasion, which are important processes for cancer metastasis. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which can enhance their effectiveness.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea has several advantages for use in lab experiments. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea is highly specific for Ep-CAM and can be used to detect and isolate Ep-CAM-positive cancer cells. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea can also induce ADCC, which can be used to study immune cell function. However, 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea has some limitations. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea is a monoclonal antibody and may not recognize all Ep-CAM variants. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea may also have limited effectiveness in certain cancer types or stages.
Orientations Futures
There are several future directions for the use of 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea in cancer diagnosis and treatment. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea can be used in combination with other therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea can also be used to develop new cancer immunotherapies, such as CAR-T cell therapy, which uses immune cells that are genetically engineered to recognize and kill cancer cells. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea can also be used to study the role of Ep-CAM in cancer development and progression, which can lead to the development of new cancer treatments.
Méthodes De Synthèse
1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea is synthesized using hybridoma technology. Hybridoma cells are created by fusing antibody-producing B cells with myeloma cells. The resulting hybridoma cells can produce large quantities of monoclonal antibodies that are specific to a particular antigen, such as Ep-CAM. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea is produced by a hybridoma cell line that was generated by immunizing mice with Ep-CAM-positive human colon cancer cells.
Applications De Recherche Scientifique
1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea has been used in various scientific research applications, including cancer diagnosis, prognosis, and treatment. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea has been shown to be highly specific for Ep-CAM and has been used to detect Ep-CAM expression in cancer cells. 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea has also been used to isolate and purify Ep-CAM-positive cancer cells from patient samples, which can be used for further analysis and characterization.
Propriétés
Numéro CAS |
198649-72-8 |
|---|---|
Nom du produit |
1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea |
Formule moléculaire |
C24H19N3O5S |
Poids moléculaire |
461.5 g/mol |
Nom IUPAC |
1-[4-[(6-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea |
InChI |
InChI=1S/C24H19N3O5S/c1-16-7-12-22-21(13-16)23(28)17(15-32-22)14-25-18-8-10-20(11-9-18)33(30,31)27-24(29)26-19-5-3-2-4-6-19/h2-15H,1H3,(H2,26,27,29) |
Clé InChI |
SOVLKXIAUDJZOS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)C=NC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4=CC=CC=C4 |
SMILES canonique |
CC1=CC2=C(C=C1)OC=C(C2=O)C=NC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4=CC=CC=C4 |
Synonymes |
Benzenesulfonamide, 4-(((6-methyl-4-oxo-4H-1-benzopyran-3-yl)methylene )amino)-N-((phenylamino)carbonyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4alpha,6alpha)]-(9CI)](/img/structure/B180301.png)
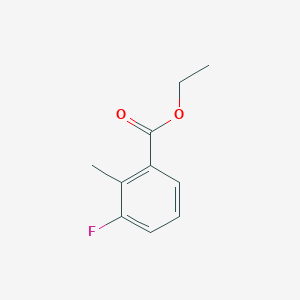
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B180304.png)
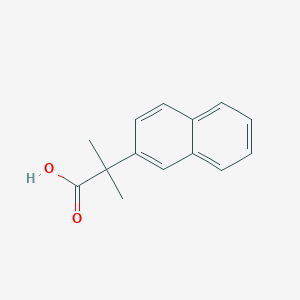
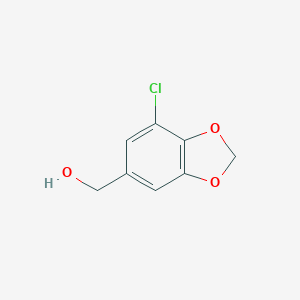
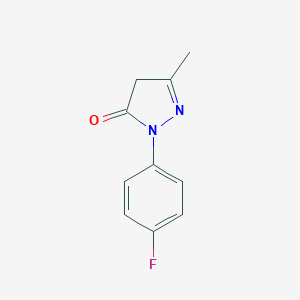
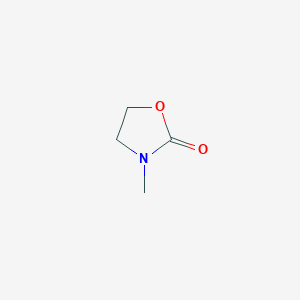
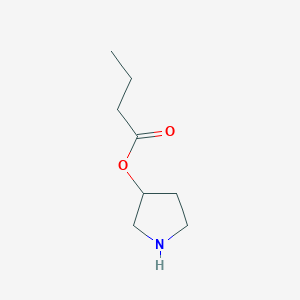
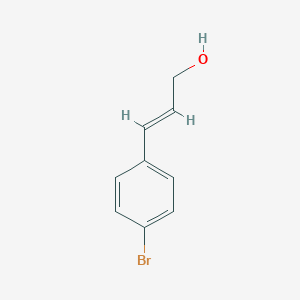
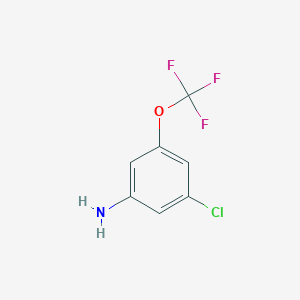
![1-Propanol, 3-[(chloromethyl)dimethylsilyl]-](/img/structure/B180322.png)


![4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B180328.png)